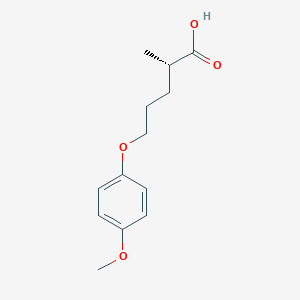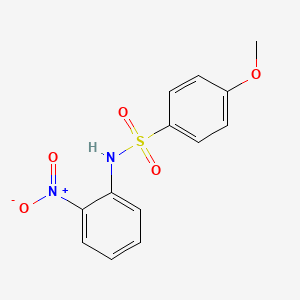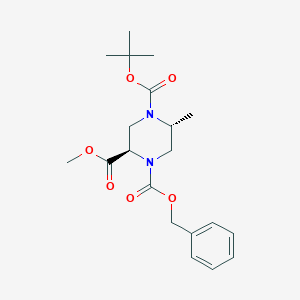
Dodecan-4-yl 4-((4-(heptadecan-9-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecan-4-yl 4-((4-(heptadecan-9-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)butanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its long hydrocarbon chains and functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecan-4-yl 4-((4-(heptadecan-9-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)butanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and amination reactions under controlled conditions. Common reagents used in these reactions include alcohols, amines, and carboxylic acids, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dodecan-4-yl 4-((4-(heptadecan-9-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dodecan-4-yl 4-((4-(heptadecan-9-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be utilized in studies involving lipid metabolism and membrane biology due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dodecan-4-yl 4-((4-(heptadecan-9-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate
- Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate
Uniqueness
Dodecan-4-yl 4-((4-(heptadecan-9-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)butanoate is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill as effectively.
Propiedades
Fórmula molecular |
C39H77NO5 |
|---|---|
Peso molecular |
640.0 g/mol |
Nombre IUPAC |
dodecan-4-yl 4-[(4-heptadecan-9-yloxy-4-oxobutyl)-(2-hydroxyethyl)amino]butanoate |
InChI |
InChI=1S/C39H77NO5/c1-5-9-12-15-18-21-27-36(26-8-4)44-38(42)30-24-32-40(34-35-41)33-25-31-39(43)45-37(28-22-19-16-13-10-6-2)29-23-20-17-14-11-7-3/h36-37,41H,5-35H2,1-4H3 |
Clave InChI |
CRHMBRNOKHFXNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCC)OC(=O)CCCN(CCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361045.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361047.png)

![6-phenyl-N-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13361068.png)
![(2E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361071.png)

![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)



![1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361111.png)

![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B13361127.png)

